

# Spiro[3.5]nonan-7-ylmethanamine CAS number

## 877125-98-9

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: **Spiro[3.5]nonan-7-ylmethanamine**

Cat. No.: **B1524267**

[Get Quote](#)

An In-depth Technical Guide to **Spiro[3.5]nonan-7-ylmethanamine** (CAS 877125-98-9):  
Synthesis, Characterization, and Medicinal Chemistry Potential

## Executive Summary

**Spiro[3.5]nonan-7-ylmethanamine** is a spirocyclic aliphatic amine that represents a valuable, yet underexplored, building block for drug discovery. Its rigid, three-dimensional structure offers a compelling scaffold to escape the "flatland" of traditional aromatic ring systems, providing a pathway to novel chemical space with improved physicochemical properties. This guide provides a senior scientist's perspective on the synthesis, purification, and potential applications of this compound. We present a robust, proposed synthetic route starting from a commercially available precursor, detail a comprehensive quality control workflow for structural validation and purity assessment, and discuss its potential applications in medicinal chemistry by drawing parallels with structurally related spirocyclic motifs that have shown significant biological activity.

## The Strategic Value of Spirocyclic Scaffolds in Drug Design

Medicinal chemistry has seen a progressive shift towards molecules with higher three-dimensional (3D) complexity. Saturated spirocyclic scaffolds, such as the spiro[3.5]nonane core, are highly sought after for several key reasons:

- Novelty and IP Space: They provide access to novel and patentable chemical matter.
- Improved Physicochemical Properties: The introduction of  $sp^3$ -rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.
- Precise Vectorial Exits: The rigid framework of a spirocycle allows for the precise positioning of functional groups in 3D space, enabling optimized interactions with protein binding pockets.

**Spiro[3.5]nonan-7-ylmethanamine** (CAS 877125-98-9) is a prime example of such a scaffold. It combines the rigid spiro[3.5]nonane core with a versatile primary amine handle, making it an ideal starting point for library synthesis and the development of targeted therapeutics.

## Physicochemical and Structural Properties

The fundamental properties of **Spiro[3.5]nonan-7-ylmethanamine** are summarized below. While empirical data such as boiling point and density are not widely published, its key molecular identifiers are well-established.

| Property          | Value                             | Source                                                      |
|-------------------|-----------------------------------|-------------------------------------------------------------|
| CAS Number        | 877125-98-9                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | $C_{10}H_{19}N$                   | <a href="#">[4]</a>                                         |
| Molecular Weight  | 153.26 g/mol                      | <a href="#">[4]</a>                                         |
| IUPAC Name        | (Spiro[3.5]nonan-7-yl)methanamine | N/A                                                         |
| Canonical SMILES  | $C1CC2(CC1)CCC(C2)CN$             | <a href="#">[4]</a>                                         |
| Synonyms          | 7-Aminomethyl-spiro[3.5]nonane    | <a href="#">[5]</a> <a href="#">[6]</a>                     |

**Structural Features:** The molecule consists of a cyclobutane ring and a cyclohexane ring fused at a single quaternary carbon atom. The aminomethyl substituent is attached to the 7-position

of the cyclohexane ring. This structure is non-planar and conformationally restricted, which is a key desirable feature for a drug scaffold.

## Proposed Synthesis Route and Experimental Protocol

While specific literature detailing the synthesis of **Spiro[3.5]nonan-7-ylmethanamine** is scarce, a reliable and scalable route can be designed based on established chemical transformations, starting from the commercially available precursor, Spiro[3.5]nonan-7-one. The most direct approach involves a reductive amination pathway via an intermediate oxime.

### Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Spiro[3.5]nonan-7-ylmethanamine**.

### Step-by-Step Laboratory Protocol

#### Step 1: Synthesis of Spiro[3.5]nonan-7-one Oxime

- **Rationale:** The conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to the corresponding primary amine. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.
- **Procedure:**

- To a round-bottom flask equipped with a reflux condenser, add Spiro[3.5]nonan-7-one (1.0 eq).<sup>[7]</sup>
- Add ethanol as the solvent (approx. 5-10 mL per gram of ketone).
- Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
- Cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

#### Step 2: Reduction of Spiro[3.5]nonan-7-one Oxime to **Spiro[3.5]nonan-7-ylmethanamine**

- Rationale: Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of cleanly reducing the oxime to the primary amine. Alternatively, catalytic hydrogenation offers a milder, albeit potentially slower, method.
- Procedure (using LAH):
  - CRITICAL: Under an inert atmosphere (Nitrogen or Argon), suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a dry flask and cool to 0 °C.
  - Dissolve the crude oxime from Step 1 in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
  - After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
  - Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).

- Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude **Spiro[3.5]nonan-7-ylmethanamine**. Purification can be achieved via acid-base extraction or silica gel chromatography.

## Potential Applications in Medicinal Chemistry

While direct biological activity data for **Spiro[3.5]nonan-7-ylmethanamine** is not prominent in the literature, its structural class is of high interest. The primary amine serves as a critical handle for derivatization to introduce pharmacophores.

- CNS-Targeting Agents: A structurally related isomer, Spiro[3.5]nonan-2-ylmethanamine, has been investigated for its interaction with dopamine D2 receptors.<sup>[4]</sup> This suggests that the spiro[3.5]nonane scaffold could be a valuable core for developing novel modulators of CNS targets, where achieving specific receptor interactions while maintaining good blood-brain barrier penetration is key.
- Antiviral Agents: Other azaspiro[3.5]nonane derivatives have been successfully designed as potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease.<sup>[8]</sup> The rigid spirocyclic core helps position key interacting moieties into the enzyme's active site. **Spiro[3.5]nonan-7-ylmethanamine** could be used to synthesize analogous inhibitors.
- Scaffold for Combinatorial Chemistry: The amine functional group allows for facile reaction with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to rapidly generate a library of diverse compounds for high-throughput screening.

## Quality Control and Characterization Workflow

Ensuring the identity and purity of the final compound is paramount. A standard analytical workflow should be employed.

## QC Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A standard quality control workflow for small molecule validation.

## Step-by-Step Analytical Protocol

- Liquid Chromatography-Mass Spectrometry (LC-MS):
  - Objective: Confirm the molecular weight of the target compound and assess preliminary purity.

- Method: Dissolve a small sample in methanol or acetonitrile. Inject onto a C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid.
- Expected Result: A major peak in the chromatogram with a corresponding mass spectrum showing an  $[M+H]^+$  ion at  $m/z$  154.14, confirming the mass of  $C_{10}H_{19}N$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: Provide unambiguous structural confirmation.
  - $^1H$  NMR: The spectrum should show a complex series of aliphatic protons in the 0.8-2.5 ppm range. The key diagnostic signal would be for the  $-CH_2NH_2$  protons, likely appearing as a multiplet around 2.5-3.0 ppm. The integral of this signal should correspond to two protons.
  - $^{13}C$  NMR: The spectrum will confirm the presence of 10 distinct carbon signals (assuming molecular symmetry allows), including the key spirocyclic quaternary carbon and the aminomethyl ( $-CH_2$ ) carbon.
- Purity Determination (HPLC):
  - Objective: Quantify the purity of the final batch.
  - Method: Use a calibrated High-Performance Liquid Chromatography (HPLC) instrument with a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD).
  - Acceptance Criterion: For use in drug discovery, purity should typically be  $\geq 95\%$ .

## Conclusion and Future Outlook

**Spiro[3.5]nonan-7-ylmethanamine** is a high-value building block that leverages the benefits of 3D-rich spirocyclic scaffolds. While not extensively documented, its synthesis is feasible through established chemical methods like reductive amination. Its true potential lies in its application as a starting point for the synthesis of novel therapeutic agents, particularly in areas like CNS disorders and antiviral research where the parent scaffold has shown promise. Future

work should focus on the stereoselective synthesis of its enantiomers and the exploration of its derivatization to build libraries for biological screening.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. en.huatengsci.com [en.huatengsci.com]
- 2. Spiro[3.5]nonan-7-ylmethanamine - 楚肽生物科技 [apeptides.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. Spiro[3.5]nonan-7-ylmethanamine CAS#:877125-98-9\_上海瀚鸿科技股份有限公司\_化学加网 [huaxuejia.cn]
- 7. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spiro[3.5]nonan-7-ylmethanamine CAS number 877125-98-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524267#spiro-3-5-nonan-7-ylmethanamine-cas-number-877125-98-9>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)